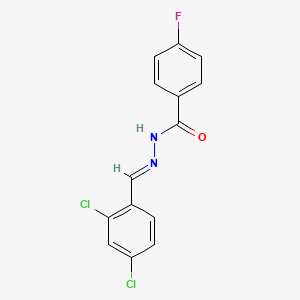

![molecular formula C18H24N4O4 B5535743 1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)

1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzimidazole-fused 1,4-diazepine derivatives involves a one-pot reaction using a bifunctional formyl acid, amines, and alkyl isocyanides via the Ugi 4-center-3-component condensation, resulting in moderate to excellent yields (Ghandi et al., 2011). Another approach for synthesizing diazepine derivatives starts with acetyl chloride, demonstrating the versatility in creating the core structure of related compounds through different synthetic pathways (Hicks et al., 1984).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows a diversity in the arrangements and substitutions on the benzimidazole and diazepine rings. The intramolecular cyclization pathways and the influence of substituents on the molecular geometry are critical for understanding the chemical behavior of such molecules (Anisimova et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving ring-expanded xanthines containing the imidazo[4,5-e][1,4]diazepine ring system have been explored, revealing insights into the reactivity and potential functionalization of such frameworks (Bhan & Hosmane, 1993). The synthesis of vasorelaxant active compounds incorporating the benzimidazol-2-yl function indicates the chemical versatility and potential pharmacological applications of related structures (Nofal et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazole Derivatives

Research by El-Ablack (2011) explores the synthesis of new benzimidazole derivatives, highlighting the pharmaceutical interest in such compounds. The study demonstrates various reactions leading to diazepinone-benzimidazole derivatives and their potential antibacterial and antifungal activities. This research could imply that 1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol might also possess similar bioactivities, given its structural resemblance (El-Ablack, 2011).

Novel Synthesis Approaches

Ghandi et al. (2011) introduced a novel isocyanide-based three-component synthesis method for benzimidazole-fused 1,4-diazepine-5-ones. The method provides a versatile approach to generating a series of novel compounds efficiently, which could be relevant for synthesizing compounds like 1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol (Ghandi, Zarezadeh, & Taheri, 2011).

Vasorelaxant Activity

Nofal et al. (2013) conducted a study on benzimidazole derivatives incorporating a 3-pyridinecarbonitrile moiety, showing significant vasorelaxant activity. This research suggests the potential of benzimidazole derivatives in developing vasorelaxants, hinting at possible cardiovascular applications for similar compounds (Nofal, Srour, El-Eraky, Saleh, & Girgis, 2013).

Antimicrobial and Antifungal Activities

Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial and antifungal activities. Their findings highlight the potential for benzimidazole-related compounds in treating microbial infections, which could extend to compounds with structural similarities (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Eigenschaften

IUPAC Name |

1-(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-13(24)20-8-9-21(11-14(25)10-20)18(26)6-7-22-16-5-3-2-4-15(16)19-17(22)12-23/h2-5,14,23,25H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQWUJFXXXKWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC(C1)O)C(=O)CCN2C3=CC=CC=C3N=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)

![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)

![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)

![N-{(3S*,4R*)-1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535694.png)

![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)

![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)

![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)

![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)

![2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)